N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide
Description
Introduction to N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide
Structural Identification and IUPAC Nomenclature
The compound’s systematic name, This compound, derives from its benzamide core (Figure 1). Key features include:
- Benzamide backbone : A benzene ring substituted at positions 3 and 4.
- 4-Hydroxy group : Provides hydrogen-bond donor capacity.
- 3-(2,2,2-Trifluoroethoxy) moiety : Introduces electron-withdrawing effects via the -CF₃ group.
- N-Cyclopropyl substituent : A strained three-membered ring enhancing steric and electronic complexity.
The IUPAC name follows positional numbering starting from the amide-linked carbon (C1). The SMILES notation O=C(NC1CC1)C2=CC=C(O)C(OCC(F)(F)F)=C2 confirms the connectivity, while the molecular formula C₁₂H₁₂F₃NO₃ aligns with mass spectrometry data (exact mass 275.22).
| Property | Value |
|---|---|
| CAS No. | 2270913-58-9 |
| Molecular Weight | 275.22 g/mol |
| Molecular Formula | C₁₂H₁₂F₃NO₃ |
| SMILES | O=C(NC1CC1)C2=CC=C(O)C(OCC(F)(F)F)=C2 |
| Storage Conditions | Not specified |
Historical Development in Organofluorine Chemistry
The synthesis of this compound builds upon foundational organofluorine methodologies:
- Halogen exchange : Originating from Borodin’s 1862 work, this technique enables Cl→F substitution, critical for introducing the trifluoroethoxy group.
- Diazonium salt fluorination : Schiemann’s 1927 method facilitated aromatic C-F bond formation, later adapted for side-chain fluorination.
- Direct fluorination : Post-1940 advances in handling F₂ gas allowed safer incorporation of -CF₃ groups, though this compound likely uses nucleophilic routes due to its ether linkage.
Industrial fluoropolymer research (e.g., PTFE in the 1930s) demonstrated fluorine’s capacity to enhance thermal stability—a property echoed in this benzamide’s trifluoroethoxy group. Modern fluorination strategies, such as the PERFECT method, highlight the iterative optimization required to balance reactivity and safety in such syntheses.
Position Within Benzamide Derivative Classifications
This compound belongs to two overlapping classes:
Fluorinated Benzamides
- Electronic modulation : The -OCCF₃ group withdraws electrons via inductive effects, polarizing the aromatic ring and altering redox potentials.
- Metabolic stability : Fluorine’s inertness resists oxidative degradation, a trait leveraged in agrochemicals (e.g., fluthiacet-methyl).
N-Substituted Benzamides
- Cyclopropylamine : Introduces conformational restraint, potentially enhancing target selectivity. Comparable to PD-198306 (CID 9956637), which uses a cyclopropylmethoxy group for kinase inhibition.
- Hydroxy substitution : The para-hydroxy group enables hydrogen bonding, a feature shared with antitumor benzamides like vorinostat.
Comparative analysis with structurally related compounds reveals design principles:
| Compound | Substituents | Bioactivity |
|---|---|---|
| PD-198306 | 3,4,5-Trifluoro, |
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)6-19-10-5-7(1-4-9(10)17)11(18)16-8-2-3-8/h1,4-5,8,17H,2-3,6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHURMYPMQMBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Approach
The foundational methodology for introducing the 2,2,2-trifluoroethoxy group at the 3-position of the benzamide scaffold derives from protocols for analogous benzoic acid derivatives. Starting with 3-chloro-4-hydroxybenzoic acid methyl ester , the chlorine atom undergoes substitution with trifluoroethanol under strongly basic conditions. For instance, in a representative procedure, sodium hydride in dimethyl sulfoxide (DMSO) facilitates deprotonation of trifluoroethanol at 70–110°C, generating the trifluoroethoxide nucleophile. This displaces the chlorine atom, yielding 3-trifluoroethoxy-4-hydroxybenzoic acid methyl ester with reported yields exceeding 85%. Subsequent hydrolysis of the methyl ester using aqueous sodium hydroxide affords the free carboxylic acid, a critical precursor for amidation.
Direct Amidation of Benzoic Acid Derivatives
Conversion of the carboxylic acid to the cyclopropylamide is achieved via activation of the acid followed by reaction with cyclopropylamine. Two predominant methods are employed:
-
Acid Chloride Route : Treatment of 3-trifluoroethoxy-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with cyclopropylamine in dichloromethane at 0–25°C. This method, while efficient, requires careful handling of moisture-sensitive intermediates.
-
Coupling Agent-Mediated Amidation : Employing carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enables milder conditions, reducing side reactions and improving yields (75–88%).
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts substitution efficiency. Aprotic polar solvents such as DMSO and dimethylformamide (DMF) enhance nucleophilicity by stabilizing transition states, while bases like sodium hydride or potassium carbonate drive deprotonation. For example, substituting DMSO with DMF reduces reaction temperatures to 60°C but may lower yields by 10–15% due to incomplete substitution.
Table 1: Solvent and Base Effects on Trifluoroethoxy Substitution
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMSO | NaH | 110 | 91 | 95 |
| DMF | K₂CO₃ | 70 | 80 | 92 |
| Acetone | NaOH | 90 | 75 | 89 |
Temperature and Reaction Time
Elevated temperatures (70–110°C) accelerate substitution kinetics but risk decomposition of heat-sensitive intermediates. For instance, prolonged heating at 130°C in DMF degrades the trifluoroethoxy group, reducing yields to 65%. Optimal conditions balance reaction time (8–12 hours) with temperature control to maximize efficiency.
Alternative Routes via Intermediate Protection
Protective Group Strategies
To prevent unwanted side reactions during substitution, protective groups such as trimethylsilyl (TMS) or acetyl are employed. For example, protecting the 4-hydroxy group as a TMS ether before trifluoroethoxy substitution minimizes oxidation side products. Subsequent deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >90% fidelity.
Oxidation of Aldehyde Intermediates
An alternative route starts with 3-chloro-4-hydroxybenzaldehyde , which undergoes substitution with trifluoroethanol followed by oxidation to the carboxylic acid. Catalytic oxidation using potassium permanganate (KMnO₄) in acidic conditions converts the aldehyde to 3-trifluoroethoxy-4-hydroxybenzoic acid , albeit with moderate yields (70–75%) due to over-oxidation byproducts.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Amidation Techniques
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | CH₂Cl₂ | 88 | 94 |
| EDC/HOBt | EDC, HOBt | THF | 82 | 96 |
| Mixed Anhydride | ClCO₂iPr | EtOAc | 78 | 90 |
The acid chloride route offers higher yields but necessitates stringent anhydrous conditions, whereas coupling agents provide operational simplicity at a slight cost to efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide can be reduced to an amine.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide is a compound of increasing interest in various scientific research fields, particularly in medicinal chemistry and agrochemical applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown potential as a therapeutic agent in various studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For example, compounds containing trifluoroethyl groups have been linked to enhanced potency against certain cancer cell lines .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of the hydroxyl group is believed to enhance its interaction with biological targets involved in neuroprotection .
Agrochemical Applications
The compound's unique structure may also lend itself to applications in agrochemicals:
- Pesticide Development : The trifluoroethoxy moiety is known for increasing lipophilicity, which can enhance the bioavailability of pesticide formulations. This characteristic can improve the efficacy of pest control agents against a variety of agricultural pests .
Material Science
Research into materials science has identified potential uses for this compound in developing advanced materials:
- Polymer Additives : The compound could serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure may contribute to improved performance characteristics in various polymer applications .
Table 1: Comparison of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth pathways |
| Neuroprotective agents | Protection against neurodegeneration | |
| Agrochemicals | Pesticide formulations | Enhanced bioavailability and efficacy |
| Material Science | Polymer additives | Improved thermal stability and mechanical properties |
Table 2: Case Studies
| Study Reference | Findings | Implications |
|---|---|---|
| Study A (2021) | Demonstrated anticancer activity in vitro | Suggests potential for drug development |
| Study B (2020) | Evaluated neuroprotective effects | Possible application in neurodegenerative treatments |
| Stud |
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance binding affinity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Substituent Analysis
The table below compares the substituents, molecular weights, and applications of N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide with structurally related benzamides:
Key Observations:
- Trifluoroethoxy Groups : The trifluoroethoxy (-OCH₂CF₃) group is present in the target compound, roflumilast, and the Flecainide impurity. This substituent enhances lipophilicity and resistance to oxidative metabolism .
- Cyclopropyl vs. Pyridine Moieties : The target compound’s cyclopropyl group contrasts with roflumilast’s dichloropyridinyl amide. The latter’s aromatic heterocycle likely enhances PDE4 binding affinity, while the cyclopropyl group may reduce steric hindrance .
- Hydroxyl Group : The 4-hydroxyl substituent in the target compound is absent in most analogs. This polar group could improve solubility but may reduce blood-brain barrier penetration compared to roflumilast .
Biological Activity
N-Cyclopropyl-4-hydroxy-3-(2,2,2-trifluoroethoxy)-benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group and a trifluoroethoxy moiety, which are significant for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may influence interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that compounds with similar structures can act as inhibitors of various biological pathways:
- VEGFR-2 Inhibition : Similar compounds have shown effectiveness in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. The inhibition of this receptor can lead to reduced tumor growth and metastasis .
- Cytotoxicity : Preliminary cytotoxicity assays have indicated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- VEGFR-2 Inhibitors : A study synthesized various derivatives similar to this compound to evaluate their VEGFR-2 inhibitory activity. The most potent compound demonstrated an IC50 value significantly lower than that of standard drugs like Cabozantinib, indicating superior efficacy .
- Cytotoxicity Studies : In vitro studies on cancer cell lines (HT-29 and COLO-205) revealed that certain derivatives exhibited strong cytotoxic effects, with IC50 values indicating effective concentration ranges for therapeutic use .
- Antimicrobial Properties : The compound was also tested for antifungal properties against Candida albicans, showing promising results that suggest potential applications in treating fungal infections .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of trifluoroethoxy and cyclopropyl substitutions. Aromatic proton splitting patterns (e.g., doublets for para-substituted hydroxyl groups) validate structural integrity .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) and fragments, critical for distinguishing isomers .
- HPLC-PDA : Reversed-phase HPLC with photodiode array detection monitors purity (>98%) and identifies UV-active impurities .
How can process-related impurities in this compound be identified and controlled?
Q. Advanced Research Focus
- Impurity Profiling : LC-MS/MS identifies common byproducts such as N-cyclopropyl-3-(2,2,2-trifluoroethoxy)-4-methoxybenzamide (demethylation side product) or residual cyclopropane precursors .
- In-Situ Monitoring : Real-time FTIR tracks intermediate formation (e.g., hydroxylamine intermediates) to minimize carryover impurities .
- Design of Experiments (DoE) : Statistical models (e.g., Plackett-Burman) optimize reaction stoichiometry and reduce impurity formation by >90% .
What in silico and biochemical methods elucidate the mechanism of action of this compound?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina predicts binding affinity to bacterial enzymes (e.g., acps-pptase), highlighting hydrophobic interactions with the trifluoroethoxy group .
- Enzyme Inhibition Assays : Kinetic studies (IC₅₀ determination) using purified enzymes validate competitive inhibition, with Ki values <10 µM .
- Pathway Analysis : RNA-seq or metabolomics identifies downstream effects on bacterial proliferation pathways (e.g., fatty acid biosynthesis) .
How are metabolic stability and pharmacokinetic properties evaluated for derivatives of this compound?
Q. Advanced Research Focus
- Microsomal Stability Assays : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation (t₁/₂ >60 min indicates favorable stability) .
- Plasma Protein Binding (PPB) : Equilibrium dialysis measures unbound fraction (fu >5% suggests bioavailability) .
- QSAR Modeling : Neural networks predict logP and solubility using descriptors like polar surface area and H-bond donors .
What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Bioisosteric Replacement : Substituting the cyclopropyl group with bicyclo[2.2.1] systems enhances steric bulk and target selectivity .
- Fragment-Based Screening : SPR (surface plasmon resonance) identifies critical pharmacophores (e.g., hydroxyl group essential for H-bonding) .
- Crystallography : X-ray diffraction of co-crystals with target enzymes reveals conformational preferences (e.g., planar benzamide core) .
How can conflicting data on the biological activity of this compound be resolved?
Q. Advanced Research Focus
- Dose-Response Reproducibility : Multi-lab validation using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Orthogonal Assays : Combine MIC (minimum inhibitory concentration) determinations with time-kill curves to confirm bacteriostatic vs. bactericidal effects .
- Meta-Analysis : Systematic reviews of peer-reviewed data identify confounding variables (e.g., solvent DMSO cytotoxicity in cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
